molecular formula C7H6AsNO3S B1666091 Arsonic acid, (4-isothiocyanatophenyl)- CAS No. 62327-35-9

Arsonic acid, (4-isothiocyanatophenyl)-

Cat. No. B1666091
CAS RN: 62327-35-9
M. Wt: 259.12 g/mol
InChI Key: FJGCWJFFSBGALF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arsanil isothiocyanate creates a hapten-specific response as an arsonic acid conjugate. It may induce cell-mediated cytotoxicity based on the mode of hapten linkage.

Scientific Research Applications

Coordination Complex Structures

(4-Aminophenyl)arsonic acid, a relative of (4-isothiocyanatophenyl)arsonic acid, has been studied for its use in forming coordination complexes with alkaline earth metals like Mg, Ca, Sr, and Ba. These complexes exhibit unique three-dimensional network structures and hydrogen bonding, which have potential applications in materials science and chemistry (Smith & Wermuth, 2017).

Immunological Research

Arsonic acids, including arsanil isothiocyanate, a derivative of arsonic acid, have been explored in immunological studies. Research has shown that these compounds can induce delayed hypersensitivity and stimulate lymphocyte response in guinea pigs, which suggests potential applications in immunology and vaccine development (Bhan & Leskowitz, 1977).

Chemical Interaction Studies

The reaction of arsonic acids with thiols has been a subject of study, providing insights into the mechanistic aspects and implications for dioxygen activation by trivalent arsenic compounds. This research is significant for understanding the environmental and biological behavior of arsonic compounds (Lala & Ioannou, 2003).

Analytical Chemistry Applications

In the field of analytical chemistry, arsonic acids, including those related to (4-isothiocyanatophenyl)arsonic acid, have been used to develop methods for determining inorganic arsenic in biological samples. This has important implications for environmental monitoring and food safety (Conklin et al., 2012).

Thermal Behavior Analysis

Research on the thermal behavior of arylarsonic acids, a category that includes (4-isothiocyanatophenyl)arsonic acid, provides critical information for understanding their stability and decomposition pathways. This has relevance in materials science and environmental studies (Yosida & Wakae, 1973).

Biochemical Studies

Arsonic acids have been explored for their biochemical action, particularly as phosphate analogues. Understanding their interaction with biological systems is crucial for both medical and environmental contexts (Dixon, 1996).

properties

CAS RN

62327-35-9

Product Name

Arsonic acid, (4-isothiocyanatophenyl)-

Molecular Formula

C7H6AsNO3S

Molecular Weight

259.12 g/mol

IUPAC Name

(4-isothiocyanatophenyl)arsonic acid

InChI

InChI=1S/C7H6AsNO3S/c10-8(11,12)6-1-3-7(4-2-6)9-5-13/h1-4H,(H2,10,11,12)

InChI Key

FJGCWJFFSBGALF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=C=S)[As](=O)(O)O

Canonical SMILES

C1=CC(=CC=C1N=C=S)[As](=O)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AABITC
arsanil isothiocyanate
arsonic acid benzene isothiocyanate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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